![molecular formula C7H11NO2 B13013236 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)
1-Azabicyclo[4.1.0]heptane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[410]heptane-7-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of a nitrogen atom within the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate as a precursor, which is obtained in multiple steps starting from 4-hydroxymethyl pyridine . The cyclization process often requires the use of strong bases and controlled temperatures to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted for substitution with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-Azabicyclo[4.1.0]heptane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[4.1.0]heptane: Similar in structure but contains an oxygen atom instead of nitrogen.
3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with a different ring size and nitrogen placement.
Uniqueness: 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination of features makes it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1-azabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-5-3-1-2-4-8(5)6/h5-6H,1-4H2,(H,9,10) |
Clé InChI |
KEESPQNIXBMYBU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(C1)C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


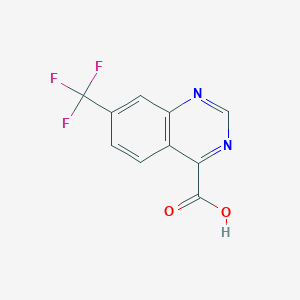

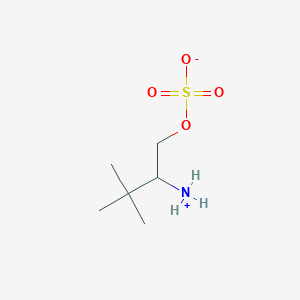
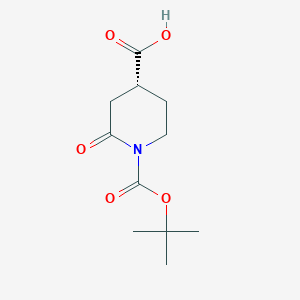
![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)

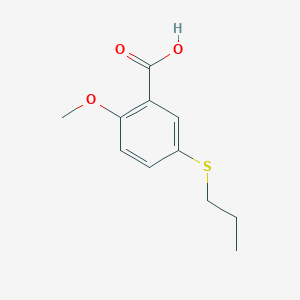
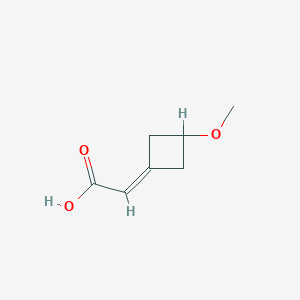
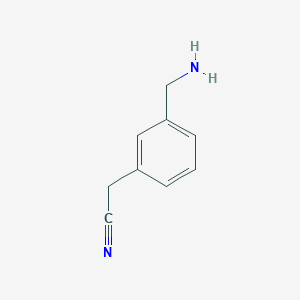
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)



![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)
